tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate
Overview
Description
tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate: is an organic compound with the molecular formula C15H16BrNO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and a carbamate group. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the preparation of benzoquinoline derivatives via Friedländer-type condensation reactions.
Biology:
- Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate typically involves the reaction of 4-bromonaphthalene with tert-butyl carbamate in the presence of a suitable base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amines.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
tert-Butyl (4-bromonaphthalen-1-yl)carbamate: Similar structure but lacks the methyl group.
tert-Butyl (4-chloronaphthalen-1-yl)methylcarbamate: Contains a chlorine atom instead of bromine.
tert-Butyl (4-fluoronaphthalen-1-yl)methylcarbamate: Contains a fluorine atom instead of bromine.
Uniqueness: tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. The bromine atom can participate in halogen bonding and other interactions that are not possible with chlorine or fluorine .
Properties
IUPAC Name |
tert-butyl N-[(4-bromonaphthalen-1-yl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-16(2,3)20-15(19)18-10-11-8-9-14(17)13-7-5-4-6-12(11)13/h4-9H,10H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLDQRJZSJQPFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C2=CC=CC=C12)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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